molecular formula C18H22ClN3S2 B10785356 N''-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride

N''-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride

Cat. No.: B10785356
M. Wt: 380.0 g/mol
InChI Key: QEJZGCWGEATBNS-UHFFFAOYSA-N
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Description

N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group, which is known for its strong basicity and ability to form stable complexes with various molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Phenyl Derivative: The initial step involves the chlorination of a phenyl derivative to introduce the chloro group at the 2-position.

    Introduction of Methylsulfanyl Groups:

    Formation of the Guanidine Group: The final step involves the reaction of the substituted phenyl derivative with N-methyl-N’-ethyl-guanidine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the guanidine group allows for strong interactions with negatively charged sites on proteins or nucleic acids, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N’'-(2-Chloro-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
  • N’'-(2-Chloro-3,5-dimethyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride
  • N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-methyl-phenyl)-N-methyl-guanidine; hydrochloride

Uniqueness

N’'-(2-Chloro-3,5-bis-methylsulfanyl-phenyl)-N-(3-ethyl-phenyl)-N-methyl-guanidine; hydrochloride is unique due to the presence of both chloro and methylsulfanyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C18H22ClN3S2

Molecular Weight

380.0 g/mol

IUPAC Name

2-[2-chloro-3,5-bis(methylsulfanyl)phenyl]-1-(3-ethylphenyl)-1-methylguanidine

InChI

InChI=1S/C18H22ClN3S2/c1-5-12-7-6-8-13(9-12)22(2)18(20)21-15-10-14(23-3)11-16(24-4)17(15)19/h6-11H,5H2,1-4H3,(H2,20,21)

InChI Key

QEJZGCWGEATBNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=C(C(=CC(=C2)SC)SC)Cl)N

Origin of Product

United States

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